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Compound of Interest

Compound Name: Ru-(R,R)-Ms-DENEB

Cat. No.: B6290005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Ru-(R,R)-Ms-DENEB catalyst is a highly efficient and versatile homogeneous catalyst for

asymmetric hydrogenation and transfer hydrogenation reactions. Developed by Takasago

International Corporation, this oxo-tethered ruthenium(II) complex has garnered significant

attention in the pharmaceutical and fine chemical industries for its remarkable catalytic activity,

broad substrate scope, and high enantioselectivity.[1][2] The "(R,R)" designation refers to the

stereochemistry of the chiral diamine ligand, while "Ms" indicates the presence of a

methanesulfonyl group. This guide provides a comprehensive overview of the Ru-(R,R)-Ms-
DENEB catalyst, including its synthesis, catalytic performance, experimental protocols, and

reaction mechanism.

Chemical Structure and Properties:

IUPAC Name: Chloro{N-[(1R,2R)-2-({2-[(4-methylbenzyl)oxy]ethyl}amino)-1,2-

diphenylethyl]methanesulfonamidato-κN,κN'}ruthenium(II)

CAS Number: 1333981-86-4[2]

Molecular Formula: C₂₅H₂₉ClN₂O₃RuS[2]

Molecular Weight: 574.10 g/mol [2]
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Appearance: Light to dark brown powder[3]

Synthesis of Ru-(R,R)-Ms-DENEB
The synthesis of Ru-(R,R)-Ms-DENEB involves the preparation of the chiral ligand followed by

its complexation with a ruthenium precursor. The chiral integrity of the starting material,

(R,R)-1,2-diphenylethylenediamine, is crucial for the catalyst's stereochemical control.[1]

Experimental Protocol: Synthesis of the Chiral Ligand
and Catalyst
Step 1: Synthesis of the Chiral Diamine Ligand

A detailed, step-by-step experimental protocol for the synthesis of the chiral ligand, (1R,2R)-N¹-

(2-((4-methylbenzyl)oxy)ethyl)-1,2-diphenylethane-1,2-diamine, and its subsequent

sulfonylation to N-((1R,2R)-2-((2-((4-methylbenzyl)oxy)ethyl)amino)-1,2-

diphenylethyl)methanesulfonamide is a multi-step process. The synthesis commences with the

chiral building block (R,R)-1,2-diphenylethylenediamine, which provides the foundational

stereochemistry for the catalyst.[1] This diamine backbone is then functionalized with both a

methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety in a sequence of reactions that

maintain the stereochemical integrity of the (R,R)-diamine.

Step 2: Complexation with Ruthenium

Two primary methods are employed for the complexation of the chiral ligand with ruthenium:[1]

Direct Coordination from RuCl₃: This method involves reacting ruthenium(III) chloride

trihydrate (RuCl₃·3H₂O) directly with the chiral Ms-DENEB ligand in the presence of a

stabilizing arene ligand like p-cymene. The mixture is refluxed in a solvent such as methanol,

which facilitates the reduction of Ru(III) to Ru(II) and the coordination of the ligands to form

the desired complex. The catalyst can then be precipitated and isolated.

Transmetalation from a Ru(II) Precursor: An alternative route utilizes a pre-formed Ru(II)

arene complex, for instance, [Ru(p-cymene)Cl₂]₂. In this procedure, the chloride ligands are

first abstracted using a silver salt, such as silver triflate (AgOTf). The chiral (R,R)-Ms-DENEB

ligand is then added, coordinating to the resulting cationic ruthenium center. The final

product is purified after the removal of the silver chloride byproduct.
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Catalytic Performance in Asymmetric Transfer
Hydrogenation
Ru-(R,R)-Ms-DENEB is particularly renowned for its exceptional performance in the

asymmetric transfer hydrogenation (ATH) of a wide range of ketones and other prochiral

substrates, yielding chiral alcohols with high enantiomeric excess (ee). The catalyst exhibits

high turnover numbers (TON) and turnover frequencies (TOF), often at very low catalyst

loadings (high substrate-to-catalyst ratios, S/C).

Data Presentation: Performance in Asymmetric Transfer
Hydrogenation of Ketones
The following tables summarize the catalytic performance of Ru-(R,R)-Ms-DENEB and its

analogues in the ATH of various ketone substrates. The typical hydrogen source for these

reactions is a mixture of formic acid and triethylamine (HCOOH/Et₃N).

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Substrate S/C Ratio
Conversion
(%)

ee (%) Reference

Acetophenone 10,000 >99 98

J. Am. Chem.

Soc. 2011, 133,

14960

4'-

Chloroacetophen

one

30,000 95 97 takasago.com

4'-

Methoxyacetoph

enone

10,000 >99 99

J. Am. Chem.

Soc. 2011, 133,

14960

2'-

Methylacetophen

one

5,000 98 96

J. Am. Chem.

Soc. 2011, 133,

14960

Table 2: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones
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Substrate S/C Ratio
Conversion
(%)

ee (%) Reference

2-

Methylbenzophe

none

1,000 >99 99

J. Am. Chem.

Soc. 2016, 138,

10084

2-

Chlorobenzophe

none

1,000 >99 >99

J. Am. Chem.

Soc. 2016, 138,

10084

3-

Methoxybenzoph

enone

1,000 95 92

J. Am. Chem.

Soc. 2016, 138,

10084

Table 3: Asymmetric Transfer Hydrogenation of Heteroaryl Ketones

Substrate S/C Ratio
Conversion
(%)

ee (%) Reference

2-Acetylpyridine 1,000 >99 99
Org. Lett. 2017,

19, 2094

3-Acetylpyridine 1,000 >99 98
Org. Lett. 2017,

19, 2094

2-

Acetylthiophene
5,000 >99 97

J. Am. Chem.

Soc. 2011, 133,

14960

Table 4: Dynamic Kinetic Resolution of α-Substituted Ketones
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Substrate S/C Ratio
Diastereomeri
c Ratio (dr)

ee (%) Reference

2-

Phenylcyclohexa

none

1,000 >99:1 99
Org. Lett. 2021,

23, 3070

2-

Chlorocyclohexa

none

2,000 98:2 98
Org. Lett. 2021,

23, 3070

Experimental Protocol: General Procedure for
Asymmetric Transfer Hydrogenation of Ketones
The following is a general experimental protocol for the asymmetric transfer hydrogenation of a

ketone using Ru-(R,R)-Ms-DENEB. The specific conditions may vary depending on the

substrate.

Reaction Setup: A reaction vessel is charged with the ketone substrate and the Ru-(R,R)-
Ms-DENEB catalyst (typically 0.01 to 1 mol% loading).

Solvent and Hydrogen Source: A suitable solvent (e.g., methanol, isopropanol, or water) and

the hydrogen source, commonly a 5:2 mixture of formic acid and triethylamine, are added.

Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room

temperature to 60 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time

(typically 1 to 24 hours).

Work-up and Purification: Upon completion, the reaction is quenched, and the product is

extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

The resulting crude product is purified by an appropriate method, such as column

chromatography, to yield the chiral alcohol.

Analysis: The conversion is determined by techniques like ¹H NMR or GC, and the

enantiomeric excess is measured by chiral HPLC or chiral GC analysis.
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Signaling Pathways and Experimental Workflows
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The catalytic cycle of asymmetric transfer hydrogenation with Ru-(R,R)-Ms-DENEB involves a

metal-ligand bifunctional mechanism. The key steps are the activation of the precatalyst to a

ruthenium-hydride species, followed by the concerted transfer of a hydride from the metal and

a proton from the ligand to the carbonyl group of the substrate.

Ru-(R,R)-Ms-DENEB
(Precatalyst)

16e- Ru-H Species
(Active Catalyst)

Activation
(+ H-donor, - Base-HCl)

Substrate Coordination
Complex

+ Ketone
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Hydride and Proton
Transfer Product Complex

Chiral Alcohol
- Chiral Alcohol

Catalyst
Regeneration

+ H-donor, - H-acceptor

Click to download full resolution via product page

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

Experimental Workflow for Catalyst Screening and
Optimization
The following diagram illustrates a typical workflow for screening and optimizing the conditions

for an asymmetric transfer hydrogenation reaction using the Ru-(R,R)-Ms-DENEB catalyst.
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Caption: A typical workflow for developing an asymmetric transfer hydrogenation protocol.

Conclusion
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The Ru-(R,R)-Ms-DENEB catalyst has established itself as a powerful tool for asymmetric

synthesis, particularly for the production of chiral alcohols from ketones. Its oxo-tethered design

contributes to its high efficiency, broad applicability, and excellent enantioselectivity. This

technical guide provides researchers, scientists, and drug development professionals with a

comprehensive resource on the core aspects of this catalyst, from its synthesis and catalytic

performance to detailed experimental protocols and mechanistic insights. The continued

exploration of this and related DENEB catalysts is expected to lead to further advancements in

asymmetric catalysis and the development of more efficient and sustainable chemical

processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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